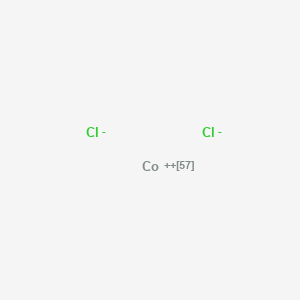

Cobaltous chloride Co 57

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cobaltous chloride Co 57 is a radioactive isotope of cobalt that is widely used in scientific research applications. It is a synthetic compound that is produced by bombarding stable cobalt with neutrons in a nuclear reactor. Cobaltous chloride Co 57 has a half-life of 271 days, which makes it a useful tool for studying long-term biological processes.

科学的研究の応用

Emission Mössbauer Spectroscopy in Bioscience

Cobaltous chloride Co 57, through emission Mössbauer spectroscopy (EMS), aids in biochemical speciation and structural investigations of cobalt-containing complexes in bioscience. Due to its sensitivity, EMS using radioactive 57Co isotope is significant for monitoring cobalt's chemical state and coordination in biological matter, such as in metalloenzymes, providing detailed structural information at the atomic level (Kamnev, 2005).

Production and Separation of Cobalt Isotopes

Cobalt isotopes like 57Co are valuable in nuclear medicine. Research on the yields of nuclear reactions during the irradiation of nickel by bremsstrahlung photons and the subsequent separation of cobalt isotopes using extraction chromatography highlights the application of 57Co in producing diagnostic isotopes (Kazakov et al., 2022).

Trace Cobalt Speciation in Bacteria and Enzymes

57Co EMS is pivotal in speciating trace cobalt in biological samples. For instance, it has been used to investigate cobalt(II) metabolism in cells of the plant growth-promoting rhizobacterium Azospirillum brasilense, demonstrating EMS's ability to monitor cobalt's chemical state in biological processes (Kamnev et al., 2002).

Electrochemical Properties in Aqueous Solutions

The chemical properties and behavior of hydrated Cobalt ions in water solutions at microconcentrations have been investigated using electromigration techniques, providing insights into the reactivity and potential applications of Co 57 in various aqueous environments (Bontchev et al., 2008).

Pharmacokinetics of Cobalt-Containing Preparations

Research on the pharmacokinetics of cobalt-containing complex medicinal preparations, labeled with 57CoCl2, reveals how Co 57 is absorbed, distributed, and excreted in biological systems, providing a foundation for understanding its behavior in medicinal applications (Shermatova et al., 2006).

Brachytherapy Applications

57Co's characteristics make it an interesting option for brachytherapy sources. Its low-energy gamma emissions and suitable half-life allow for its use in medical applications such as cancer treatment, demonstrating a more uniform dose distribution compared to other radionuclides (Enger et al., 2012).

Thermodynamic Properties in Hydrothermal Fluids

Studies on the speciation and thermodynamic properties of cobalt chloride complexes in hydrothermal fluids provide crucial insights into cobalt transport and deposition in ore-forming systems. This research is fundamental for understanding Co 57's behavior under varying environmental conditions (Liu et al., 2011).

Ionic Liquid Speciation and Electrodeposition

The speciation of cobalt-chloride-based ionic liquids and their role in the electrodeposition of Co wires are of interest in electrochemistry. Understanding the coordination and behavior of these compounds is crucial for applications in material science and electrochemistry (Hsieh et al., 2014).

Monitoring Cobalt Uptake in Soil Bacteria

57Co EMS is used to monitor cobalt uptake and transformation in plant-associated soil bacteria, providing insights into the environmental and agricultural impacts of cobalt at the microbial level (Kamnev et al., 2004).

特性

CAS番号 |

16413-89-1 |

|---|---|

製品名 |

Cobaltous chloride Co 57 |

分子式 |

Cl2Co |

分子量 |

127.84 g/mol |

IUPAC名 |

cobalt-57(2+);dichloride |

InChI |

InChI=1S/2ClH.Co/h2*1H;/q;;+2/p-2/i;;1-2 |

InChIキー |

GVPFVAHMJGGAJG-HPBINRSPSA-L |

異性体SMILES |

[Cl-].[Cl-].[57Co+2] |

SMILES |

[Cl-].[Cl-].[Co+2] |

正規SMILES |

[Cl-].[Cl-].[Co+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B231237.png)

![3-[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-1-propanol](/img/structure/B231240.png)

![2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B231247.png)

![N-[5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-yl]-4-methoxybenzamide](/img/structure/B231249.png)